4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one typically involves a series of organic reactions starting from commercially available precursors. One common method includes the reaction of 4-fluorobenzaldehyde with methoxyacetone under acidic conditions to form the desired indanone structure. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to various receptors or enzymes, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
- 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one
- 4-Fluoro-2,3-dihydro-7-methoxy-1H-inden-1-one
Comparison: Compared to similar compounds, 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity. These structural differences can lead to variations in their applications and effectiveness in different fields .
Properties
IUPAC Name |
4-fluoro-7-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJPSYZJIFLOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562554 | |
Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127033-13-0 | |
Record name | 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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